molecular formula C14H12N4O B2760223 ((3-Methyl-5-oxo(2-pyrazolin-4-YL))phenylmethyl)methane-1,1-dicarbonitrile CAS No. 89607-48-7

((3-Methyl-5-oxo(2-pyrazolin-4-YL))phenylmethyl)methane-1,1-dicarbonitrile

Cat. No.: B2760223
CAS No.: 89607-48-7
M. Wt: 252.277
InChI Key: JDZACHPJOAXWPT-UHFFFAOYSA-N
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Description

((3-Methyl-5-oxo(2-pyrazolin-4-YL))phenylmethyl)methane-1,1-dicarbonitrile is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyrazoline ring, which is a five-membered ring containing two nitrogen atoms, and is substituted with a phenyl group and dicarbonitrile moieties. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((3-Methyl-5-oxo(2-pyrazolin-4-YL))phenylmethyl)methane-1,1-dicarbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazoline ring through the reaction of hydrazine with an α,β-unsaturated carbonyl compound. This intermediate is then subjected to further reactions to introduce the phenylmethyl and dicarbonitrile groups.

    Formation of Pyrazoline Ring: The initial step involves the condensation of hydrazine hydrate with an α,β-unsaturated ketone under acidic or basic conditions to form the pyrazoline ring.

    Introduction of Phenylmethyl Group: The pyrazoline intermediate is then reacted with benzyl chloride in the presence of a base such as potassium carbonate to introduce the phenylmethyl group.

    Addition of Dicarbonitrile Groups: Finally, the compound is treated with malononitrile under basic conditions to introduce the dicarbonitrile groups, completing the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

((3-Methyl-5-oxo(2-pyrazolin-4-YL))phenylmethyl)methane-1,1-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The phenylmethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Oxidized derivatives with additional carbonyl groups.

    Reduction: Amino derivatives with reduced nitrile groups.

    Substitution: Halogenated or nitrated phenylmethyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, ((3-Methyl-5-oxo(2-pyrazolin-4-YL))phenylmethyl)methane-1,1-dicarbonitrile is used as a building block for the synthesis of more complex molecules. Its reactive functional groups allow for the creation of diverse chemical libraries for drug discovery and material science.

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure allows for interactions with various biological targets, making it a candidate for drug design and development.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-5-oxo-1-phenyl-2-pyrazoline: Similar structure but lacks the dicarbonitrile groups.

    1-Phenyl-3-methyl-5-pyrazolone: Another pyrazoline derivative with different substituents.

    2,4-Dinitrophenylhydrazine: Contains a hydrazine group but different functional groups.

Uniqueness

((3-Methyl-5-oxo(2-pyrazolin-4-YL))phenylmethyl)methane-1,1-dicarbonitrile is unique due to the combination of its pyrazoline ring and dicarbonitrile groups. This combination provides a distinct set of chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-[(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)-phenylmethyl]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c1-9-12(14(19)18-17-9)13(11(7-15)8-16)10-5-3-2-4-6-10/h2-6,11-13H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZACHPJOAXWPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C1C(C2=CC=CC=C2)C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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